

Technical Comparison Guide: 1,3-Dimethylorotic Acid & Functionalized Derivatives[1]

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Compound of Interest

Compound Name: 1,3-Dimethylorotic acid

CAS No.: 4116-38-5

Cat. No.: B177360

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Executive Summary

1,3-Dimethylorotic acid (DMOA) represents a critical structural evolution of the naturally occurring Orotic Acid (Vitamin B13).[1] By methylating the N-1 and N-3 positions of the pyrimidine ring, researchers effectively "lock" the tautomeric preferences of the molecule and significantly alter its pharmacokinetic profile. Unlike native orotic acid, which is a direct substrate for UMP synthase in pyrimidine biosynthesis, DMOA acts primarily as a stable pharmacological scaffold.[1]

This guide provides a head-to-head technical comparison between the Parent Scaffold (DMOA) and its two most significant derivative classes: Ester-Functionalized Intermediates and Bioactive Amide/Hydrazide Conjugates.[1]

Key Findings:

- **Metabolic Stability:** DMOA exhibits superior metabolic stability compared to Orotic Acid due to N-methylation blocking phosphoribosylation.[1]

- **Bioactivity Shift:** While DMOA itself is often pharmacologically inert or a weak metabolic modulator, its hydrazide derivatives show potent antimicrobial and antiproliferative activity.
- **Solubility Profile:** Esterification (e.g., Methyl 1,3-dimethylorotate) drastically increases lipophilicity (LogP), facilitating membrane permeability for intracellular targeting.[1]

Part 1: Structural & Physicochemical Comparison[1]

The core distinction between these derivatives lies in the modification of the C-6 Carboxylic Acid moiety. This modification dictates the molecule's solubility, pKa, and capacity for hydrogen bonding.

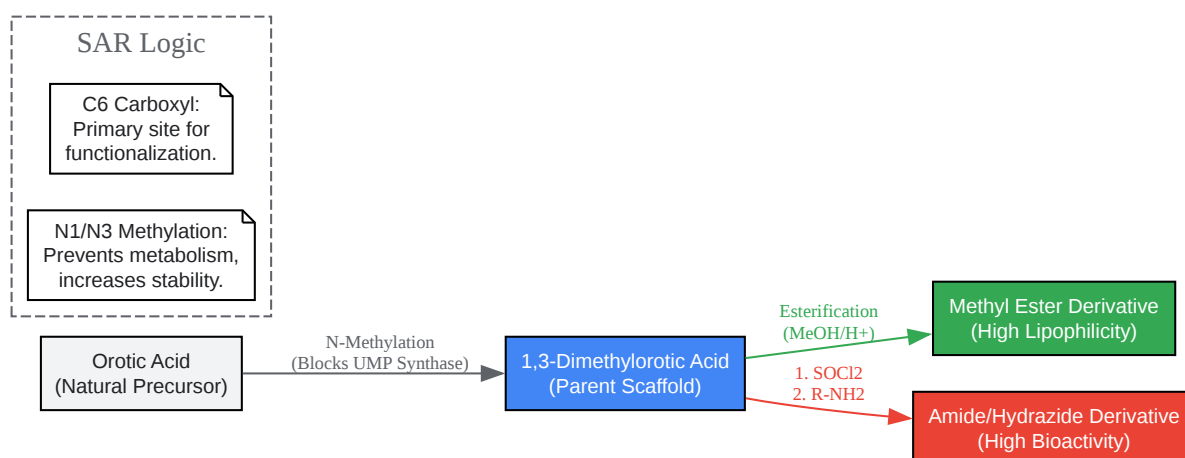
Data Table: Physicochemical Profiling

Data projected based on standard computational medicinal chemistry parameters and available literature.

Feature	Parent Scaffold (1,3-Dimethylorotic Acid)	Ester Derivative (Methyl 1,3-dimethylorotate)	Bioactive Conjugate (DMOA-Hydrazide)
Molecular Formula	C ₇ H ₈ N ₂ O ₄	C ₈ H ₁₀ N ₂ O ₄	C ₇ H ₁₀ N ₄ O ₃
MW (g/mol)	184.15	198.18	198.18
LogP (Lipophilicity)	-0.9 (Hydrophilic)	0.5 (Moderate)	-1.2 (Polar)
H-Bond Donors	1 (COOH)	0	3 (NH-NH ₂)
H-Bond Acceptors	4	4	4
Water Solubility	Moderate (pH dependent)	Low	Moderate
Primary Utility	Starting Material / Metabolite	Prodrug / Synthesis Intermediate	Antimicrobial / Antitumor Agent

Structural Logic (Graphviz Diagram)

The following diagram illustrates the Structure-Activity Relationship (SAR) and the synthetic divergence from the parent DMOA scaffold.



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Figure 1: Synthetic divergence and SAR logic of **1,3-Dimethylorotic acid** derivatives.

Part 2: Pharmacological Performance & Biological Activity[1][2][4]

The Parent: **1,3-Dimethylorotic Acid (DMOA)**[1]

- Mechanism: DMOA lacks the free NH groups required for conversion into nucleotides by UMP synthase. Consequently, it does not feed into RNA/DNA biosynthesis like Orotic Acid. [1]
- Application: It serves primarily as a metabolic modulator.[1] Studies suggest it can influence cardiac glycogen synthesis, similar to orotates, but with higher stability.[1] It is often used as a negative control in pyrimidine biosynthesis assays.[1]

The Challenger: **N-Arylhydrazone Derivatives**[1][4][5]

- Mechanism: When the C-6 carboxylic acid is converted to a hydrazide ($-\text{CONHNH}_2$) and condensed with aldehydes, the resulting hydrazones gain the ability to interact with bacterial cell walls and specific enzymes (e.g., dihydrofolate reductase).
- Performance:
 - Antimicrobial: Derivatives show moderate to high activity against *S. aureus* and *S. lutea*.[\[1\]](#)
[\[2\]](#)
 - Antitumor: Specific hydrazide derivatives have demonstrated inhibitory effects on Lewis lung carcinoma (LLC) growth (approx. 56-59% inhibition in murine models) [\[1\]](#).[\[1\]](#)[\[2\]](#)
- Why Choose This: If your research targets active cytotoxicity or enzyme inhibition, the parent DMOA is insufficient; you must utilize the hydrazide/amide derivative.

The Carrier: Methyl/Ethyl Esters

- Mechanism: Esterification masks the polar carboxylic acid, significantly increasing the LogP. This allows the molecule to passively diffuse across lipid bilayers.[\[1\]](#) Once intracellular, non-specific esterases hydrolyze it back to the active acid form.
- Performance:
 - Bioavailability: Superior cellular uptake compared to the free acid.
 - Why Choose This: Use the ester derivative for in vivo delivery or when solubility in organic solvents is required for further chemical synthesis.

Part 3: Experimental Protocols

Protocol A: Synthesis of Bioactive Amide Derivatives

Rationale: Direct reaction of the acid with amines is sluggish. The Acid Chloride pathway is the industry standard for high yield and purity.

Reagents:

- **1,3-Dimethylorotic acid** (1.0 eq)[\[1\]](#)

- Thionyl Chloride (SOCl₂) (Excess)[1]
- Anhydrous DMF (Catalytic amount)
- Target Amine/Hydrazine (1.1 eq)[1]
- Triethylamine (TEA) (1.2 eq)[1]
- Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Methodology:

- Activation: In a round-bottom flask equipped with a reflux condenser, suspend **1,3-Dimethylorotic acid** in dry DCM.
- Chlorination: Add Thionyl Chloride dropwise, followed by 1-2 drops of DMF. Critical: The DMF acts as a catalyst to form the Vilsmeier-Haack intermediate, drastically accelerating the reaction.
- Reflux: Heat to reflux (40°C) for 2-3 hours until gas evolution (HCl/SO₂) ceases and the solution becomes clear.
- Isolation: Evaporate the solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride (highly moisture sensitive).
- Coupling: Redissolve the residue in dry DCM. Cool to 0°C. Add the Target Amine mixed with TEA dropwise.
- Workup: Stir at room temperature for 4 hours. Wash with 0.1M HCl, then saturated NaHCO₃. [1] Dry over MgSO₄ and concentrate.

Protocol B: Biological Assay (Antimicrobial Disc Diffusion)

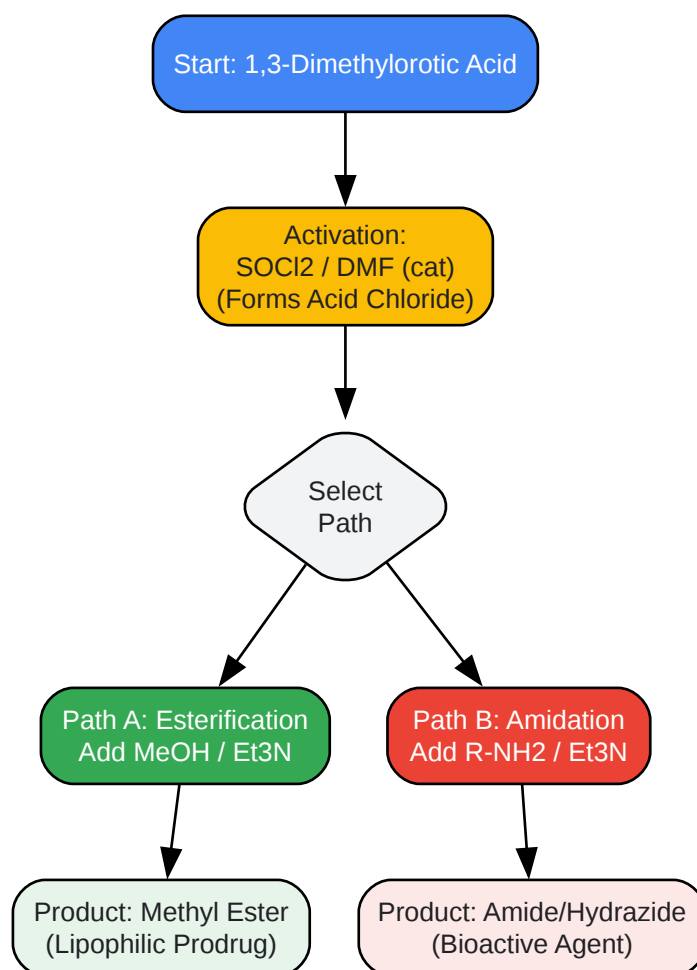
Rationale: To validate the bioactivity of the hydrazide derivative vs. the parent acid.

- Preparation: Dissolve DMOA (Control) and DMOA-Hydrazide (Test) in DMSO to a concentration of 10 mg/mL.

- Inoculation: Spread 100 μL of *S. aureus* (10^6 CFU/mL) onto Mueller-Hinton agar plates.
- Application: Place sterile 6mm filter paper discs on the agar. Pipette 20 μL of the test solutions onto the discs.
- Incubation: Incubate at 37°C for 24 hours.
- Measurement: Measure the Zone of Inhibition (ZOI) in millimeters.
 - Expected Result: DMOA < 6mm (No activity); DMOA-Hydrazide > 12mm (Active).[1]

Part 4: Synthesis Workflow Diagram

This workflow visualizes the critical path from the parent scaffold to the functionalized derivatives.



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Figure 2: Chemical synthesis workflow for functionalizing **1,3-Dimethylorotic acid**.

References

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